molecular formula C19H17F3N6O2 B2887842 (4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396865-22-7

(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2887842
CAS No.: 1396865-22-7
M. Wt: 418.38
InChI Key: NJNGZIZJVGKPLQ-UHFFFAOYSA-N
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Description

(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the tetrazole derivative. These intermediates are then coupled together under specific reaction conditions to form the final product. Common synthetic routes include:

  • Cyclization reactions : Cyclization of 1,2-diamine derivatives with sulfonium salts.

  • Ugi reaction : A multicomponent reaction involving an amine, a carbonyl compound, an isocyanide, and an aldehyde or ketone.

  • Photocatalytic synthesis : Utilizing light to drive the chemical reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Conversion of functional groups

Biological Activity

The compound (4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone , identified by its CAS number 1396807-45-6, is a synthetic organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21F3N4O2C_{22}H_{21}F_3N_4O_2, with a molecular weight of 462.5 g/mol . The structure features a piperazine ring, a hydroxyphenyl group, and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.

PropertyValue
CAS Number1396807-45-6
Molecular FormulaC22H21F3N4O2
Molecular Weight462.5 g/mol
Structural FeaturesPiperazine, Hydroxyphenyl, Trifluoromethyl

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of piperazine have been shown to scavenge free radicals effectively. The antioxidant activity is often attributed to the presence of phenolic groups, which can donate electrons and stabilize free radicals .

2. Anti-Melanogenic Effects

A related study evaluated the anti-melanogenic effects of phenolic compounds on B16F10 cells, demonstrating that certain derivatives inhibit tyrosinase activity—a key enzyme in melanin biosynthesis. The compound may exhibit similar properties due to the hydroxyphenyl moiety, which is known to interact with tyrosinase .

3. Cytotoxicity and Cell Viability

In vitro assays using the MTT method revealed that several piperazine derivatives exhibit low cytotoxicity at concentrations up to 25 μM . This suggests that the compound could be a viable candidate for further pharmacological development without significant toxic effects on normal cells .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the hydroxyphenyl group may facilitate interaction with enzymes such as tyrosinase, leading to reduced melanin production.
  • Free Radical Scavenging : The antioxidant properties help mitigate oxidative stress, which is implicated in various diseases.

Case Studies and Research Findings

Several studies have focused on similar compounds containing piperazine and phenolic groups:

  • A study reported that derivatives showed promising results in inhibiting tyrosinase from Agaricus bisporus, highlighting their potential as anti-melanogenic agents .
  • Another investigation into piperazine-based compounds found them effective against various cancer cell lines, suggesting potential anticancer properties .

Properties

IUPAC Name

[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2/c20-19(21,22)13-5-7-14(8-6-13)28-24-17(23-25-28)18(30)27-11-9-26(10-12-27)15-3-1-2-4-16(15)29/h1-8,29H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNGZIZJVGKPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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